1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro, ethyl, and methyl group attached to the pyrazole ring, along with a methanamine group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and subsequent amination. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine
- 1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanamine
- 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine
Uniqueness: 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H |
InChI Key |
MKSJFQQSFYQFON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Cl)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.